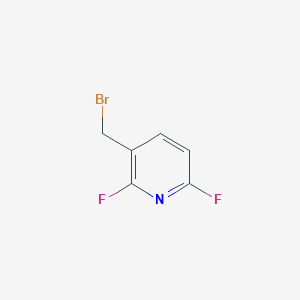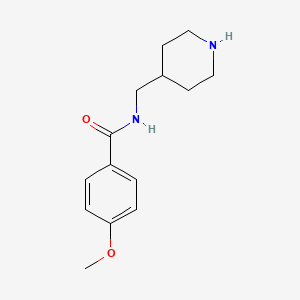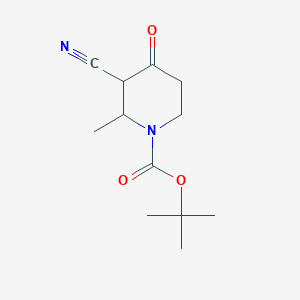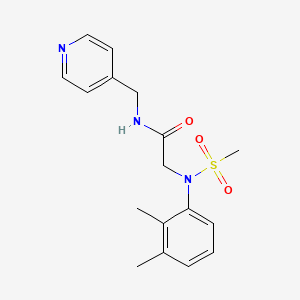
Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate is an organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring This particular compound is characterized by the presence of an ethyl ester group, a 4-methylphenyl group, and a 4-oxo group attached to the cinnoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate typically involves multiple steps
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent, such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the 4-oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.
Comparación Con Compuestos Similares
Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate can be compared with other cinnoline derivatives and related compounds:
4-Methylphenyl Cinnoline Derivatives: These compounds share the 4-methylphenyl group but may differ in other substituents, affecting their biological activity and chemical properties.
Cinnoline Esters: Similar esters with different alkyl groups can be compared to understand the influence of the ester group on the compound’s properties.
Cinnoline Ketones: Compounds with different ketone groups can be compared to study the impact of the ketone on reactivity and biological activity.
List of Similar Compounds
- 4-Methylphenyl Cinnoline-3-carboxylate
- Ethyl 4-oxocinnoline-3-carboxylate
- 4-Methylphenyl Cinnoline-4-oxo-3-carboxylate
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
Propiedades
Fórmula molecular |
C18H16N2O3 |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c1-3-23-18(22)16-17(21)14-6-4-5-7-15(14)20(19-16)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
Clave InChI |
KRTWZUJPHODGKX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C2=CC=CC=C2C1=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide](/img/structure/B12497533.png)

![Methyl 5-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497540.png)
![4-methoxy-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12497544.png)

![Methyl 5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497575.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12497581.png)
![4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole](/img/structure/B12497582.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12497595.png)


![ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate](/img/structure/B12497621.png)

